molecular formula C15H30N2O3S B188862 Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- CAS No. 128960-12-3

Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl-

Cat. No. B188862
M. Wt: 318.5 g/mol
InChI Key: JWRIGMBBZXZABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is a chemical compound commonly used in scientific research. It is a member of the amide family of compounds and is synthesized through a specific method.

Mechanism Of Action

Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- acts as an inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the enzyme from degrading endocannabinoids, leading to an increase in their levels. The increased levels of endocannabinoids have been shown to have a variety of effects on the body, including pain relief, anti-inflammatory effects, and neuroprotection.

Biochemical And Physiological Effects

The increased levels of endocannabinoids resulting from the inhibition of FAAH by Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- have been shown to have a variety of biochemical and physiological effects. These effects include pain relief, anti-inflammatory effects, and neuroprotection. Additionally, the increased levels of endocannabinoids have been linked to improvements in mood and appetite.

Advantages And Limitations For Lab Experiments

One advantage of using Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- in lab experiments is its ability to act as a potent inhibitor of FAAH. This allows researchers to study the effects of increased endocannabinoid levels on a variety of physiological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl-. One potential direction is the development of more potent and selective inhibitors of FAAH. This could lead to the development of new treatments for pain, inflammation, and neurodegenerative diseases. Another direction for future research is the study of the effects of increased endocannabinoid levels on other physiological processes, such as immune function and cardiovascular health. Overall, Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- has the potential to be a valuable tool for scientific research in a variety of fields.

Synthesis Methods

Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is synthesized through a multi-step process that involves the use of various chemicals and reagents. The process begins with the reaction of 2-bromo-N-(1-(ethylsulfonyl)-4-piperidinyl)acetamide with 2-propylamine, followed by the addition of triethylamine and acetic anhydride. The resulting product is then purified through column chromatography to yield the final product.

Scientific Research Applications

Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is commonly used in scientific research due to its ability to act as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of the enzyme known as fatty acid amide hydrolase (FAAH), which plays a key role in the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a variety of physiological effects.

properties

CAS RN

128960-12-3

Product Name

Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl-

Molecular Formula

C15H30N2O3S

Molecular Weight

318.5 g/mol

IUPAC Name

N-(1-ethylsulfonylpiperidin-4-yl)-2-propylpentanamide

InChI

InChI=1S/C15H30N2O3S/c1-4-7-13(8-5-2)15(18)16-14-9-11-17(12-10-14)21(19,20)6-3/h13-14H,4-12H2,1-3H3,(H,16,18)

InChI Key

JWRIGMBBZXZABT-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1CCN(CC1)S(=O)(=O)CC

Canonical SMILES

CCCC(CCC)C(=O)NC1CCN(CC1)S(=O)(=O)CC

Other CAS RN

128960-12-3

Origin of Product

United States

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